molecular formula C28H38N4O8 B1678277 Pactamycin CAS No. 23668-11-3

Pactamycin

カタログ番号: B1678277
CAS番号: 23668-11-3
分子量: 558.6 g/mol
InChIキー: WVIUOSJLUCTGFK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

パクタマイシンは、土壌細菌ストレプトマイセス・パクトムによって産生される、高度に置換されたアミノシクロペンチトール由来の二次代謝産物です。60年以上前にアップジョン社の科学者によって初めて発見されました。パクタマイシンは、強力な抗菌、抗腫瘍、抗ウイルス、抗原虫活性を示します。しかし、その複雑な化学構造と広範囲にわたる毒性のために、治療薬としての開発は阻まれてきました

準備方法

パクタマイシンは、市販の材料から15段階の調製プロセスを経て合成することができます。この合成には、スピロ環状オキサゾリンを含む重要なシクロペンテンオンに至る一連の立体選択的縮合が含まれます。工業生産方法では、構造的に多様な生物活性化合物の化学酵素的生産のためのツールとして、生合成酵素が使用されています。

化学反応の分析

Chemical Modifications of Pactamycin

Amino Acid Conjugates this compound has been modified by tethering basic amino acids (lysine, ornithine, and histidine) to the primary amino group of the aminocyclitol ring . These modifications involve coupling reactions using systems like HBTU/DIPEA to yield protected derivatives, followed by deprotection to obtain the final this compound-amino acid conjugates .

Reaction Procedure for Amino Acid Conjugation

  • This compound is added to an ice-cold solution of N-protected amino acids in DCM with DIPEA and HBTU.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then evaporated, diluted with ethyl acetate, and washed with citric acid, water, and brine.

  • The organic layer is dried, filtered, and evaporated, and the residue is purified by FCC to yield the product.

C3 Derivatization Studies involving the derivatization at the C3 position of this compound have been performed, including TBS deprotection and oxazolidinone formation to yield pactamycate derivatives .

Functional Group Effects and Biological Activity

SAR Studies Late-stage introduction of aniline and salicylate binding elements allows for structure-activity relationship (SAR) studies .

C–H Amination Strategies involving oxidative C–H and alkene amination technologies have been employed for synthesizing this compound . Intramolecular allylic C–H amination is used to install the C3–N center .

Tables of Congeners of this compound

Addition Products

EntryR1R2ProductYield 1Yield 2
1H27a57
2H27b4362
3H27c6073
4H27d8376
5H27e8761
6Ac27f8638
7Piv27g9253
827h7672

Fluorinated this compound Analogs

CompoundIC50 (nM)
D6Dd27G8
This compound4.93.94.2
TM-0257.710.57.1
TM-02611.514.09.1
TM-025F12.316.812.4
TM-026F26.539.124.9
Chloroquine10.611489.5

科学的研究の応用

Antibacterial Activity

Pactamycin exhibits broad-spectrum antibacterial activity, inhibiting protein synthesis across all three domains of life: bacteria, archaea, and eukaryotes. Its mechanism involves binding to the ribosomal machinery, which disrupts translation processes.

  • Efficacy Against Drug-Resistant Strains : this compound has shown effectiveness against both drug-resistant and drug-susceptible strains of Plasmodium falciparum, a significant malaria-causing parasite. This potential makes it a candidate for further investigation in treating resistant infections .

Table 1: Antibacterial Activity of this compound

PathogenActivityReference
Plasmodium falciparumEffective (IC50 ~ 25 nM)
Drug-resistant bacteriaInhibition observed

Antitumor Properties

This compound has been studied extensively for its antitumor effects. It has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma cells.

  • In Vivo Studies : In animal models, this compound has been shown to inhibit solid tumor growth and improve survival rates in leukemic mice. Treatment doses ranged from 0.5 to 2 mg/kg .
  • Analog Development : Recent research has focused on developing this compound analogs (e.g., TM-025 and TM-026) that aim to provide a "kinder" approach to cancer treatment by inducing cellular aging rather than direct cytotoxicity. These analogs have shown promise in halting cancer cell proliferation while being less toxic to normal cells .

Table 2: Antitumor Activity of this compound and Its Analogs

CompoundCancer TypeMechanismReference
This compoundVarious solid tumorsProtein synthesis inhibition
TM-025Head and neck cancerInduces aging in cancer cells
TM-026MelanomaAlters cell division

Antiviral and Antiprotozoal Activities

Beyond antibacterial and antitumor properties, this compound has also been evaluated for its antiviral and antiprotozoal activities. Its ability to inhibit protein synthesis makes it a candidate for further exploration in viral infections.

  • Mechanism of Action : The compound's action involves targeting the ribosomal machinery, which is crucial for viral replication processes .

Biosynthesis and Engineering of this compound Analogues

The complexity of this compound's chemical structure has historically limited its therapeutic application due to toxicity concerns. However, advancements in biosynthetic engineering have opened new avenues for developing less toxic analogs with improved selectivity.

  • Gene Cluster Identification : Researchers have identified the biosynthetic gene cluster responsible for this compound production, allowing for genetic manipulation to create new derivatives with enhanced pharmacological properties .
  • Synthetic Approaches : Various synthetic methodologies have been explored to produce this compound derivatives that retain biological activity while reducing toxicity. For instance, derivatives such as N,N-didemethyl-7-deoxythis compound have been synthesized with promising results .

Table 3: Summary of this compound Analog Development

AnalogMethod of SynthesisBiological ActivityReference
TM-025Biosynthetic engineeringAntitumor activity
TM-026Genetic manipulationReduced toxicity

作用機序

パクタマイシンは、ほとんどの生物の30Sリボソームサブユニット内の保存された領域に結合することで効果を発揮します。この結合は、特定のmRNA-tRNA複合体のトランスロケーションを阻害し、タンパク質合成を阻害します。このメカニズムに関与する分子標的と経路には、リボソーム結合選択性とリボソームトランスロケーションの阻害が含まれます。

類似化合物の比較

パクタマイシンは、その高度に置換されたアミノシクロペンチトール構造と広範囲にわたる生物活性{__svg_loss__}によりユニークです。類似の化合物には、7-デオキシパクタマイシン、パクタマイケート、パクタラクタム、ジョギマイシン{__svg_loss__}などがあります。これらのアナログは、ストレプトマイセス・パクトムのさまざまな株から単離されており、特定の用途ではパクタマイシンよりも優れた活性{__svg_loss__}を示しています。

生物活性

Pactamycin is an aminocyclopentitol-derived natural product known for its potent biological activities, particularly its antibacterial and antitumor properties. Discovered in the 1960s by researchers at the Upjohn Company, this compound has been largely overlooked for clinical application due to its broad-spectrum toxicity. However, recent studies have reignited interest in this compound, revealing its potential through biosynthetic engineering and the development of analogues with improved pharmacological profiles.

This compound exerts its biological effects primarily by inhibiting protein synthesis across all three phylogenetic domains: Eukarya , Bacteria , and Archaea . This broad-spectrum activity is attributed to its unique structural components, which include a highly decorated aminocyclopentitol ring and various functional moieties such as aminoacetophenone and dimethyl urea .

Antibacterial Properties

This compound demonstrates significant antibacterial activity against a variety of pathogens. Recent research has highlighted its efficacy against both chloroquine-sensitive and multidrug-resistant strains of malaria, showcasing its potential as an antimalarial agent . The compound's ability to target the ribosome makes it a valuable candidate for further development in antibiotic therapies.

Antitumor Activity

In addition to its antibacterial properties, this compound has shown promise in cancer treatment. Studies indicate that it can inhibit the proliferation of various cancer cell lines, making it a candidate for further exploration in oncological applications . The underlying mechanisms may involve disruption of protein synthesis in cancer cells, leading to cell cycle arrest and apoptosis.

Case Study: Biosynthesis and Engineering

A significant advancement in the understanding of this compound's biological activity comes from research focused on its biosynthesis. Scientists have successfully engineered derivatives of this compound that exhibit improved selectivity towards malarial parasites while reducing toxicity . This was achieved through a detailed analysis of the biosynthetic pathways in Streptomyces pactum, the producing organism.

Table 1: Comparison of this compound Analogues

Analogue NameActivity Against MalariaToxicity LevelNotes
This compoundHighHighOriginal compound
Fluorinated this compoundModerateLowMaintains activity against resistant strains
Engineered Derivative AHighModerateImproved selectivity
Engineered Derivative BHighLowTargeted delivery mechanisms

Research Findings on Mechanisms

Recent studies have elucidated the biosynthetic pathways that lead to the formation of this compound. These pathways involve complex enzymatic reactions facilitated by polyketide synthases and glycosyltransferases, which contribute to the unique structure of this compound . Understanding these mechanisms not only aids in the synthesis of new derivatives but also provides insights into potential regulatory mechanisms that could enhance production yields.

特性

IUPAC Name

[5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-(1-hydroxyethyl)-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O8/c1-15-9-7-12-20(35)21(15)24(36)40-14-27(39)23(30-19-11-8-10-18(13-19)16(2)33)22(29)28(17(3)34,26(27,4)38)31-25(37)32(5)6/h7-13,17,22-23,30,34-35,38-39H,14,29H2,1-6H3,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIUOSJLUCTGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23668-11-3
Record name PACTAMYCIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PACTAMYCIN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pactamycin
Reactant of Route 2
Pactamycin
Reactant of Route 3
Pactamycin
Reactant of Route 4
Pactamycin
Reactant of Route 5
Pactamycin
Reactant of Route 6
Pactamycin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。